N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine
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Overview
Description
N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is a heterocyclic compound that features both pyridine and piperidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both pyridine and piperidine moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with an appropriate piperidine derivative. One common method involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines, are also of interest due to their pharmacological properties.
Uniqueness
N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is unique due to the combination of both pyridine and piperidine rings in its structure. This dual presence allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C12H19N3 |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-ethyl-5-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-2-13-12-7-6-10(9-15-12)11-5-3-4-8-14-11/h6-7,9,11,14H,2-5,8H2,1H3,(H,13,15) |
InChI Key |
VAGVLEWILYNFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
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